N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide
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Description
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H15NO3S and its molecular weight is 277.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a furan and a thiophene ring. Compounds containing these rings are known to interact with various biological targets. For example, thiophene derivatives are found in numerous biologically active and natural compounds .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, some thiophene derivatives are known to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Biochemical Pathways
The compound’s effect on biochemical pathways would depend on its specific biological target. As an example, some indole derivatives (another class of compounds with a similar heterocyclic structure) are known to affect various pathways, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
The molecular and cellular effects of the compound would depend on its specific biological target and mode of action. For instance, some thiophene derivatives are known to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-13(10-3-4-10)15-9-14(17,11-5-6-18-8-11)12-2-1-7-19-12/h1-2,5-8,10,17H,3-4,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZSIXNCIISPHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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